1,1,1,3,3-Pentafluoro-2-methoxypropane

Description

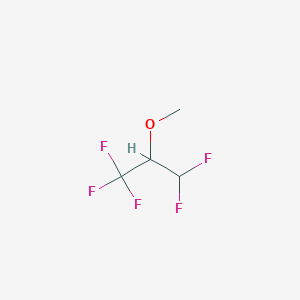

1,1,1,3,3-Pentafluoro-2-methoxypropane (C₃H₅F₅O) is a fluorinated ether primarily recognized as a chiral degradation product of sevoflurane, a widely used inhalational anesthetic . During sevoflurane metabolism, this compound forms alongside other byproducts, such as fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether (Compound A). Its chiral nature necessitates advanced analytical techniques like NMR enantiodiscrimination using silylated-acetylated cyclodextrins for stereochemical analysis .

Properties

Molecular Formula |

C4H5F5O |

|---|---|

Molecular Weight |

164.07 g/mol |

IUPAC Name |

1,1,1,3,3-pentafluoro-2-methoxypropane |

InChI |

InChI=1S/C4H5F5O/c1-10-2(3(5)6)4(7,8)9/h2-3H,1H3 |

InChI Key |

LLLKOOLOQRBDSS-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Catalytic Fluorination

A prominent industrial method involves the sequential fluorination of chlorinated precursors using hydrogen fluoride (HF) and metal oxide catalysts. This approach, adapted from the synthesis of 1,1,1,3,3-pentafluoropropane (245fa), begins with 1,1,1-trifluoro-3-chloro-2-propene (1233zd). The first step converts 1233zd to 1,1,1,3-tetrafluoro-2-propene (1234ze) via HF treatment at 100–150°C under 100–200 psig pressure, using antimony pentachloride (SbCl5) or chromium oxide (Cr2O3) catalysts. The second step further fluorinates 1234ze to PFMP by introducing methanol under controlled alkaline conditions, facilitating methoxy group incorporation.

Key Parameters:

-

Catalyst: SbCl5/Cr2O3 (5–10 wt%)

-

Temperature: 115–130°C

-

HF:Molar Ratio: 1.04:1

This method’s advantage lies in its scalability, though challenges include azeotrope formation during distillation and HF handling requirements.

Decarboxylation of Carboxylic Acid Derivatives

Hydroxycarboxylic Ester Decarboxylation

Patent literature describes a novel route starting with hydroxycarboxylic esters, such as (CF3)2C(OH)COOR (R = hydrocarbon group). Thermal decarboxylation at 150–200°C eliminates CO2, forming an intermediate olefin, which undergoes fluorination with HF or Ruppert-Prakash reagent (CF3SiMe3). Subsequent methoxylation with methanol in the presence of KHF2 yields PFMP.

Reaction Scheme:

-

(CF3)2C(OH)COOR → (CF3)2C=CH2 + CO2

-

(CF3)2C=CH2 + CF3SiMe3 → (CF3)3C-CH2-SiMe3

-

Methanol addition → PFMP

Performance Metrics:

This method avoids toxic intermediates but requires high-purity starting materials, making it cost-intensive for large-scale production.

Nucleophilic Substitution Reactions

Methanolysis of Fluorinated Alkyl Halides

Laboratory-scale synthesis employs nucleophilic displacement of halogen atoms in perfluorinated compounds. For example, 1,1,1,3,3-pentafluoro-2-chloropropane reacts with sodium methoxide (NaOCH3) in anhydrous tetrahydrofuran (THF) at −20°C to replace chlorine with a methoxy group.

Conditions:

-

Solvent: THF

-

Temperature: −20°C to 0°C

-

Reaction Time: 12–24 hours

-

Yield: 60–65%

Side reactions, such as elimination to form alkenes, are mitigated by low temperatures and stoichiometric control.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Two-Step Fluorination | SbCl5/Cr2O3 | 115–130°C | 95–99% | 98% | Industrial |

| Decarboxylation | KHF2 | 150–200°C | 68–75% | 95% | Pilot-scale |

| Nucleophilic Substitution | NaOCH3 | −20°C | 60–65% | 90% | Laboratory |

Key Insights:

-

Industrial Preference: Continuous fluorination systems dominate due to high throughput, despite HF corrosion challenges.

-

Academic Interest: Decarboxylation routes are favored for mechanistic studies but lack cost efficiency.

-

Emerging Trends: Green chemistry approaches explore ionic liquids as HF alternatives to reduce environmental footprint.

Challenges and Optimization Strategies

Azeotrope Management

PFMP forms azeotropes with HF and chlorinated by-products, complicating distillation. Patent resolves this via fractional distillation with organic salts (e.g., tetrabutylammonium chloride) to break azeotropes, achieving 99.5% purity.

Chemical Reactions Analysis

1,1,1,3,3-Pentafluoro-2-methoxypropane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various fluorinated by-products.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler fluorinated compounds.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

1,1,1,3,3-Pentafluoro-2-methoxypropane is being investigated as a potential building block in drug synthesis. Its structural similarity to sevoflurane suggests possible applications in anesthetic formulations. Research indicates that fluorination may enhance the pharmacokinetic properties of drugs . Although current studies have not confirmed its anesthetic properties directly, its role as a chiral degradation product of sevoflurane highlights its relevance in medicinal chemistry .

Biological Activity

The compound has been identified as exhibiting biological activity due to its ability to interact with various molecular targets. Its electronegative fluorine atoms may influence its pharmacological profile and toxicity. Ongoing research aims to elucidate these interactions further and assess potential therapeutic effects.

Industrial Applications

Material Science

In industrial contexts, this compound is utilized in the production of advanced materials such as fluorinated polymers and coatings. Its stability under extreme conditions makes it suitable for applications requiring durable materials.

Chemical Reactions

The compound serves as a solvent and reagent in various chemical reactions due to its unique properties. It can undergo nucleophilic substitutions and eliminations, leading to the formation of various derivatives that are useful in synthetic organic chemistry .

Research Applications

Analytical Chemistry

In analytical studies, this compound has been employed for enantiodiscrimination in chiral analysis. Its interactions with chiral sensors have been documented using nuclear magnetic resonance spectroscopy . This capability allows researchers to differentiate between enantiomers effectively.

Case Study 1: Biological Interaction

A study investigated the interaction of this compound with biological systems. The findings indicated that the compound could influence enzymatic activities due to its structural characteristics. Further exploration into its mechanisms of action is ongoing .

Case Study 2: Material Durability

Research highlighted the use of this compound in developing coatings that exhibit superior resistance to chemical degradation. These coatings are particularly valuable in environments exposed to harsh chemicals and extreme temperatures.

Mechanism of Action

The mechanism by which 1,1,1,3,3-Pentafluoro-2-methoxypropane exerts its effects involves interactions with molecular targets and pathways. Its fluorinated structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

HFE-356mmz (1,1,1,3,3,3-Hexafluoro-2-methoxypropane)

- Molecular Formula : C₄H₄F₆O .

- Global Warming Potential (GWP): 14, significantly lower than traditional refrigerants .

- Flammability : Mildly flammable (8.46 vol%), making it safer than hydrocarbons like n-pentane .

- Applications: Used as a working fluid in Organic Rankine Cycle (ORC) systems for low-grade waste heat recovery due to its low GWP and non-toxic profile .

- Key Properties :

R-245fa (1,1,1,3,3-Pentafluoropropane)

- Molecular Formula : C₃H₃F₅ .

- GWP : 858, leading to international restrictions under the Kigali Amendment .

- Flammability: Non-flammable, but high GWP limits its use .

- Applications : Previously used in ORC systems; phased out due to environmental concerns .

- Synthesis : Produced via catalytic hydrogenation of chlorinated precursors .

n-Pentane

Sevoflurane Degradation Products

- Compound A (Fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether): Known for renal toxicity .

Comparative Analysis Table

N/R: Not reported in available literature.

Structural and Functional Insights

- Fluorine Content : The target compound has five fluorine atoms, compared to six in HFE-356mmz. This difference affects polarity, boiling points, and environmental persistence.

- Chirality : Unlike HFE-356mmz and R-245fa, the target compound’s chirality necessitates specialized analytical methods, as seen in cyclodextrin-based NMR techniques .

Biological Activity

1,1,1,3,3-Pentafluoro-2-methoxypropane (PFMP) is a fluorinated organic compound with the molecular formula . It is characterized by its high thermal stability and low reactivity, making it suitable for various industrial and scientific applications. The compound is synthesized through the reaction of methanol with a fluorinated alkene under controlled conditions, which optimizes yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.07 g/mol |

| IUPAC Name | This compound |

| InChI Key | LLLKOOLOQRBDSS-UHFFFAOYSA-N |

| Canonical SMILES | COC(C(F)F)C(F)(F)F |

The biological activity of PFMP is primarily attributed to its interactions with various molecular targets within biological systems. Studies indicate that its fluorinated structure enables it to interact with enzymes and proteins, potentially altering their activity. These interactions may lead to modulation of biochemical pathways, although specific molecular targets remain under investigation .

Case Studies and Research Findings

Recent research has explored the implications of PFMP in biochemical studies and potential therapeutic applications:

- Anticancer Properties : Some studies suggest that PFMP may inhibit the activity of enzymes involved in cell proliferation, indicating potential anticancer effects. The exact mechanisms and efficacy are still being evaluated in clinical settings .

- Chiral Discrimination : PFMP has been utilized in chiral discrimination studies, particularly in conjunction with cyclodextrins. These studies highlight its utility in distinguishing between enantiomers in complex mixtures using NMR spectroscopy .

- Environmental Impact : Investigations into the environmental stability and degradation pathways of PFMP have revealed insights into its persistence and potential ecological effects. Understanding these factors is crucial for assessing the compound's safety in industrial applications .

Comparative Analysis

Comparative studies have shown that PFMP exhibits unique properties when compared to similar fluorinated compounds:

- Versus 1,1,1,3,3-Hexafluoro-2-methoxypropane : PFMP has a lower fluorine content but maintains significant chemical stability.

- Versus 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane : The additional fluoromethoxy group in this compound alters its reactivity profile and potential applications.

Q & A

Q. What are the established synthetic routes for 1,1,1,3,3-Pentafluoro-2-methoxypropane, and how can reaction conditions be optimized for laboratory-scale production?

The synthesis of fluorinated ethers like this compound often involves catalytic fluorination or pyrolysis. For example, analogous compounds are synthesized via gas-phase pyrolysis of chlorinated precursors at temperatures exceeding 700°C, with chlorodifluoromethane acting as a co-reactant to enhance selectivity . Laboratory-scale optimization requires precise control of reaction parameters, including temperature gradients (e.g., 725°C for trifluoroethylene synthesis), catalyst selection (e.g., chromium-based catalysts for HFC production), and reactant stoichiometry to minimize byproducts like 1,1,1,3,3,3-hexafluoropropane .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.

- Nuclear Magnetic Resonance (NMR): NMR is critical for confirming fluorination patterns, while NMR resolves methoxy group integration.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Detects functional groups (e.g., C-F, C-O-C stretches) and monitors reaction progress.

- Differential Scanning Calorimetry (DSC): Evaluates phase transitions and thermal stability .

Q. What are the key thermophysical properties (e.g., viscosity, thermal conductivity) of this compound, and how are they experimentally measured?

For similar fluorinated ethers (e.g., HFE-356mmz), viscosity is measured using capillary viscometers under controlled temperature and pressure, while thermal conductivity is determined via transient hot-wire methods. Typical values for analogous compounds range from 0.12–0.15 mPa·s (viscosity) and 0.06–0.08 W/m·K (thermal conductivity) at 25°C . Calibration against reference fluids (e.g., water, ethanol) ensures accuracy.

Advanced Research Questions

Q. How can computational models like Extended Corresponding States (ECS) or Residual Entropy Scaling (RES) predict transport properties of this compound across varying thermodynamic conditions?

ECS and RES are robust for extrapolating viscosity and thermal conductivity data. ECS leverages reduced properties (e.g., critical temperature/pressure) to scale transport properties, while RES correlates entropy with viscosity via molecular dynamics simulations. For HFE-356mmz, these models achieve <5% deviation from experimental data at temperatures up to 150°C and pressures ≤10 MPa . Validation requires high-precision experimental datasets for parameter tuning.

Q. What methodologies resolve contradictions in reported thermophysical data (e.g., conflicting viscosity values) for fluorinated ethers?

Discrepancies often arise from experimental setups (e.g., calibration drift, impurity levels). To reconcile

- Statistical Meta-Analysis: Apply weighted averaging to datasets, prioritizing studies with rigorous uncertainty quantification.

- Standardized Protocols: Adopt ISO-guided measurements (e.g., ISO/TR 16103 for fluid properties).

- Cross-Validation: Compare results from independent methods (e.g., capillary vs. oscillating viscometry) .

Q. What catalytic systems and reaction mechanisms dominate the fluorination steps during synthesis, and how do they influence byproduct formation?

Fluorination catalysts like SbF or CrO facilitate Cl/F exchange in chlorinated precursors. For example, 1,1,1,3,3-pentachloropropane reacts with HF under liquid-phase catalysis to yield pentafluoropropane derivatives. Byproducts such as 1,1,1,3,3,3-hexafluoropropane form via over-fluorination, which is mitigated by optimizing HF stoichiometry and residence time . Mechanistic studies using in-situ FT-IR reveal intermediate formation of chlorofluorocarbenes.

Q. How does the methoxy group in this compound alter environmental degradation pathways compared to non-ether HFCs?

The methoxy group increases susceptibility to hydroxyl radical (•OH) attack in the troposphere, shortening atmospheric lifetime. For instance, HFC-245fa (non-ether) has a lifetime of ~7.6 years, while methoxy-substituted analogs may degrade faster due to C-O bond cleavage. Computational studies (e.g., density functional theory) predict degradation products like trifluoroacetic acid, requiring experimental validation via smog chamber trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.